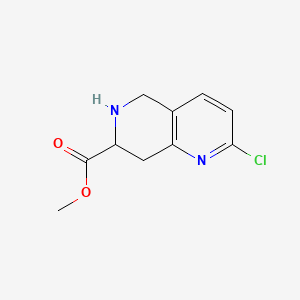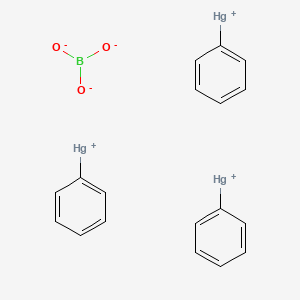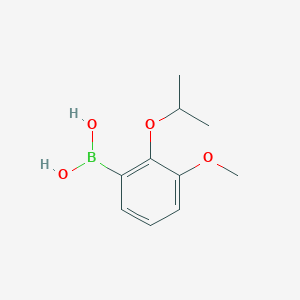
(2-Isopropoxy-3-methoxyphenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Isopropoxy-3-methoxyphenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Isopropoxy-3-methoxyphenyl)boronic acid typically involves the reaction of 2-isopropoxy-3-methoxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions generally include:
Solvent: Tetrahydrofuran (THF)
Temperature: Room temperature to reflux
Reagents: Trimethyl borate, hydrochloric acid for hydrolysis.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Batch or continuous flow reactors
- Automated control systems to maintain optimal reaction conditions
- Purification steps such as recrystallization or chromatography to ensure high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: (2-Isopropoxy-3-methoxyphenyl)boronic acid undergoes several types of chemical reactions, including:
- Suzuki–Miyaura coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form carbon-carbon bonds .
- Oxidation: The boronic acid group can be oxidized to form phenols .
- Substitution: The methoxy and isopropoxy groups can undergo nucleophilic substitution reactions .
Common Reagents and Conditions:
- Palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0))
- Bases (e.g., potassium carbonate, sodium hydroxide)
- Solvents (e.g., ethanol, water, toluene)
- Oxidizing agents (e.g., hydrogen peroxide, sodium periodate) .
Major Products:
- Biaryl compounds from Suzuki–Miyaura coupling
- Phenols from oxidation reactions
- Substituted phenyl derivatives from nucleophilic substitution .
Wissenschaftliche Forschungsanwendungen
(2-Isopropoxy-3-methoxyphenyl)boronic acid has a wide range of applications in scientific research:
- Chemistry: Used as a reagent in Suzuki–Miyaura coupling reactions to synthesize complex organic molecules .
- Biology: Investigated for its potential role in biological systems, particularly in the study of boron-containing compounds .
- Medicine: Explored for its potential use in drug development, especially in the synthesis of pharmaceutical intermediates .
- Industry: Utilized in the production of advanced materials, including polymers and electronic components .
Wirkmechanismus
The primary mechanism of action for (2-Isopropoxy-3-methoxyphenyl)boronic acid involves its role in Suzuki–Miyaura coupling reactions. The process includes:
- Oxidative addition: The palladium catalyst forms a complex with the aryl or vinyl halide.
- Transmetalation: The boronic acid transfers its organic group to the palladium complex.
- Reductive elimination: The palladium catalyst facilitates the formation of the carbon-carbon bond, releasing the final product .
Vergleich Mit ähnlichen Verbindungen
- 2-Methoxyphenylboronic acid
- 4-Methoxyphenylboronic acid
- 3-Methoxyphenylboronic acid
- 2-Isopropoxyphenylboronic acid
Uniqueness: (2-Isopropoxy-3-methoxyphenyl)boronic acid is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in chemical reactions. The presence of both isopropoxy and methoxy groups allows for unique interactions and applications compared to other boronic acids .
Eigenschaften
Molekularformel |
C10H15BO4 |
|---|---|
Molekulargewicht |
210.04 g/mol |
IUPAC-Name |
(3-methoxy-2-propan-2-yloxyphenyl)boronic acid |
InChI |
InChI=1S/C10H15BO4/c1-7(2)15-10-8(11(12)13)5-4-6-9(10)14-3/h4-7,12-13H,1-3H3 |
InChI-Schlüssel |
ZVPNXIPBRLMAPX-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C(=CC=C1)OC)OC(C)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(5R)-5-ethynyl-5-(hydroxymethyl)-2H-furan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14780104.png)
![(1S,3aS,3bR,7S,9aR,9bS,11aS)-1-hydroxy-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,6H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-yl acetate](/img/structure/B14780111.png)

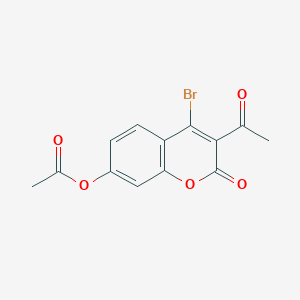

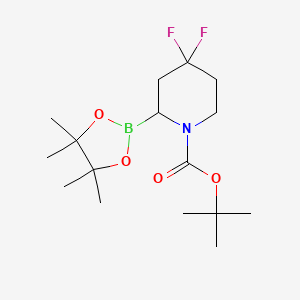
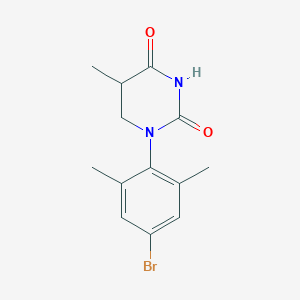
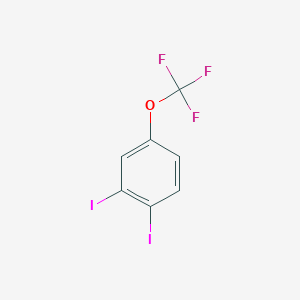
![3,21-Bis(2-ethylhexyl)-7,12,17-trithia-3,11,13,21-tetrazahexacyclo[13.6.0.02,9.04,8.010,14.016,20]henicosa-1(15),2(9),4(8),5,10,13,16(20),18-octaene](/img/structure/B14780154.png)
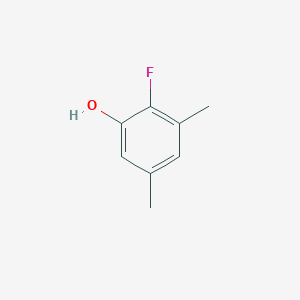
![[(4R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-fluoro-4-methyl-3-(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B14780168.png)
